Nor-beta-cit
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H18INO2 |
|---|---|
Molecular Weight |
371.21 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C15H18INO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11-,12+,13+,14-/m0/s1 |
InChI Key |
IBOZZWGMZPMXBO-DGAVXFQQSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1C3=CC=C(C=C3)I |
Canonical SMILES |
COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)I |
Synonyms |
N-nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester N-nor-CIT nor-beta-CIT |
Origin of Product |
United States |
Synthetic Methodologies and Radiochemistry for Nor Beta Cit
Precursor Synthesis Strategies for Nor-beta-CIT Derivatives
The synthesis of this compound and its precursors is a foundational step for subsequent radiolabeling. The common precursor for radioiodinated versions is a stannylated derivative, while this compound itself serves as the precursor for analogs labeled with other isotopes like Carbon-11 or Fluorine-18.
A key strategy involves the synthesis of trimethylstannyl or tributylstannyl derivatives of the nortropane scaffold. This is typically achieved through multi-step organic synthesis. One documented approach involves the synthesis of nor-β-CIT and its precursor, trimethylstannyl-β-CT, from cocaine analogs. abx.de For instance, the synthesis of a precursor for a related compound, [(123)I]ZIENT, involved creating 2β-carbomethoxy-3β-(4'-((Z)-2-trimethylstannylethenyl)phenyl)nortropane. capes.gov.brresearchgate.net These organotin precursors are particularly suited for electrophilic substitution reactions, where the tin group is replaced by a radioiodine isotope. nih.govmdpi.com
For the synthesis of Fluorine-18 labeled analogs, such as [18F]FP-β-CIT, this compound itself is the direct precursor. The synthesis strategy then shifts to N-alkylation of the secondary amine on the nortropane ring of this compound. researchgate.net This highlights the versatility of this compound as a core structure for derivatization.
Radiolabeling Techniques for Isotopic Analogs
The utility of this compound in nuclear medicine is realized through its labeling with various radioisotopes. The choice of isotope depends on the imaging modality, such as Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).
Iodine-123 Radiolabeling Approaches
Iodine-123 is a gamma-emitting isotope used for SPECT imaging. The most prevalent method for synthesizing [123I]nor-β-CIT is through an electrophilic radioiodo-destannylation reaction. nih.govmdpi.com This process involves the reaction of a stannylated precursor, such as a tributylstannyl derivative, with no-carrier-added sodium [123I]iodide. capes.gov.brnih.gov
The reaction is initiated by an oxidizing agent in an acidic medium. Commonly used oxidizing agents include hydrogen peroxide in ethanolic HCl or peracetic acid in acetic acid. capes.gov.brresearchgate.netnih.gov For example, a high specific activity synthesis was achieved by treating the trimethylstannyl precursor with no-carrier-added sodium [123I]iodide and hydrogen peroxide. capes.gov.brresearchgate.net The reaction is typically rapid and is followed by quenching with a reducing agent like sodium bisulfite. snmjournals.org Purification of the final product, [123I]nor-β-CIT, is crucial and is generally performed using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity. nih.govresearchgate.net This method consistently produces [123I]nor-β-CIT with high specific radioactivity, which is essential for imaging studies. researchgate.netnih.gov
Carbon-11 Radiolabeling Procedures
Carbon-11 is a positron-emitting isotope (t½ = 20.4 min) used in PET imaging. nih.govnih.gov [11C]this compound has been prepared for in vivo PET studies in non-human primates. nih.gov The labeling strategy involves the N-methylation of the this compound precursor. nih.goviu.edu
The synthesis starts with cyclotron-produced [11C]carbon dioxide ([11C]CO2) or [11C]methane ([11C]CH4). nih.govmdpi.com These primary products are converted into highly reactive methylating agents, most commonly [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf). nih.govnih.gov The N-methylation of this compound is then carried out by reacting it with one of these agents. nih.gov To optimize this process, especially given the short half-life of Carbon-11, automated synthesis modules employing techniques like the "captive solvent" or "in-loop" method are often used. uc.pt These methods allow for rapid reaction times (<5 minutes), require minimal precursor, and facilitate direct injection onto an HPLC system for purification, maximizing radiochemical yield and specific activity. uc.pt
Fluorine-18 Radiolabeling Methods
Fluorine-18 is the most widely used PET isotope due to its favorable half-life (t½ = 109.8 min) and low positron energy. nih.govfrontiersin.org While this compound itself is not directly labeled with 18F, it serves as the key precursor for 18F-labeled analogs, such as [18F]FP-β-CIT (N-(3-[18F]Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane). researchgate.net
The synthesis is a two-step process:
Preparation of the 18F-labeling agent : This involves a nucleophilic substitution reaction using cyclotron-produced [18F]fluoride. For example, 1-bromo-3-[18F]-fluoropropane is synthesized by fluorinating 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane with no-carrier-added [18F]fluoride. researchgate.net The volatile product is then distilled to separate it from the precursor. researchgate.net
N-alkylation of this compound : The purified [18F]fluoroalkylating agent (e.g., 1-bromo-3-[18F]-fluoropropane) is reacted with this compound in the presence of a base, such as diisopropylethylamine, to yield the final 18F-labeled tracer. researchgate.net
The final product is purified by preparative HPLC and formulated for injection. researchgate.net This method has been automated to ensure robustness and efficiency.
Other Isotopic Labeling Methodologies (e.g., Tritium)
Tritium (B154650) (3H) is a low-energy beta-emitting isotope (t½ = 12.3 years) valuable for in vitro binding assays and preclinical studies due to its high specific activity. nih.gov While specific literature on the tritium labeling of this compound is scarce, general methods are applicable.
Common tritium labeling strategies include:
Catalytic Exchange : A precursor can be exposed to tritium gas in the presence of a metal catalyst (e.g., Iridium or Rhodium complexes), leading to the exchange of hydrogen atoms with tritium. nih.gov
Reduction with Tritiated Reagents : Functional groups within the molecule can be reduced using a tritiated reducing agent. For example, a ketone can be reduced to an alcohol using sodium borotritide ([3H]NaBH4), or an ester can be reduced with lithium aluminum tritide. moravek.comnih.gov
Alkylation with Tritiated Reagents : Similar to Carbon-11 labeling, a precursor can be alkylated using a tritiated agent like tritiated methyl iodide ([3H]CH3I). moravek.com
These methods allow for the preparation of high specific activity tritiated this compound for detailed pharmacological characterization.
Optimization of Radiochemical Yield and Purity for Research Applications
Maximizing radiochemical yield (RCY) and ensuring high radiochemical purity (RCP) are paramount for the successful application of radiotracers. Optimization involves fine-tuning various reaction parameters and purification methods.
For Carbon-11 labeled compounds, the use of automated "in-loop" or captive solvent methods has been a significant advancement. uc.pt This technique minimizes precursor amounts, reduces synthesis time, and integrates the reaction with HPLC purification, leading to high radiochemical yields and specific activities. uc.pt
General strategies for optimization across all radiolabeling methods include:
Precursor Concentration : Using the optimal amount of precursor to maximize yield without compromising specific activity.
Reaction Conditions : Adjusting temperature, pH, and reaction time to favor product formation and minimize side reactions. nih.gov
Purification : Employing efficient purification techniques, primarily preparative HPLC, to separate the desired radiotracer from unreacted precursors, byproducts, and radiochemical impurities. nih.gov Solid-phase extraction (SPE) is often used for final formulation. nih.govresearchgate.net
Automation : Utilizing automated synthesis modules to enhance reproducibility, reduce radiation exposure to personnel, and ensure consistent product quality. nih.govmdpi.commdpi.com
Table 1: Summary of Radiolabeling Parameters for this compound Analogs
| Radiotracer | Isotope | Labeling Method | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Specific Activity |
|---|---|---|---|---|---|
| [123I]nor-β-CIT | Iodine-123 | Electrophilic Destannylation | 45% to >80% capes.gov.brresearchgate.netresearchgate.net | >95% nih.govresearchgate.net | >180 GBq/µmol researchgate.netnih.gov |
| [11C]nor-β-CIT | Carbon-11 | N-methylation | N/A | N/A | N/A |
| [18F]FP-β-CIT | Fluorine-18 | N-fluoroalkylation | 25 ± 5% researchgate.net | >98% researchgate.net | 94 ± 50 GBq/µmol researchgate.net |
Automated Synthesis and Purification Systems for Radioligands
The production of radiolabeled this compound derivatives for imaging studies, such as Positron Emission Tomography (PET) and Single-Photon Emission Tomography (SPECT), necessitates efficient and reliable synthesis and purification methods. Automated systems are crucial in radiopharmaceutical production to ensure consistent radiochemical yields, high purity, and operator safety by minimizing radiation exposure.
Automated synthesis modules, such as the GE TracerLab FX or Scintomics GRP, are frequently employed for the radiosynthesis of tropane (B1204802) alkaloids like this compound analogues. researchgate.netnih.gov These systems offer precise control over reaction parameters, including temperature, reaction time, and reagent delivery. For instance, the synthesis of [¹⁸F]FP-CIT, a fluoropropyl derivative of this compound, can be fully automated. researchgate.net The process typically involves the N-alkylation of the precursor this compound with a radiolabeled alkylating agent, such as [¹⁸F]fluoropropyl bromide. researchgate.net Similarly, radioiodination to produce compounds like [¹³¹I]β-CIT can be performed on an automated synthesizer using the corresponding precursor. nih.gov
Purification is a critical step to remove unreacted reagents, radiochemical impurities, and byproducts. High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for purifying radiolabeled this compound derivatives. researchgate.net Reversed-phase HPLC columns, such as C18 or phenethyl columns, are commonly used to separate the desired radioligand from precursors and impurities, achieving high radiochemical purity (>98%). nih.govresearchgate.net
An alternative and often faster purification method is Solid-Phase Extraction (SPE). This technique utilizes cartridges, like the C-18 Sep-Pak, to effectively remove free radioiodine and other hydrophilic impurities. nih.govmdpi.com SPE can be more easily automated than preparative HPLC and is particularly useful for routine preparations. nih.govresearchgate.net The choice between HPLC and SPE often depends on the specific radioligand and the required level of purity for the intended research or clinical application.
The following table summarizes typical systems and parameters for the automated synthesis and purification of this compound related radioligands.
| Parameter | System/Method | Details | Radiochemical Yield | Radiochemical Purity |
| Automated Synthesizer | GE TracerLab FX | Used for [¹⁸F]FP-CIT synthesis. researchgate.net | 42.5 ± 10.9% (decay corrected) researchgate.net | >95% nih.gov |
| Scintomics GRP | Used for [¹³¹I]β-CIT and [¹³¹I]FP-CIT synthesis. nih.gov | >75% nih.gov | >98% nih.gov | |
| Purification Method | Preparative HPLC | Reversed-phase columns (e.g., C18, phenethyl). researchgate.net | 25 ± 5% (overall decay-corrected) researchgate.net | >98% researchgate.net |
| Solid-Phase Extraction (SPE) | C-18 Sep-Pak cartridges. nih.gov | ~80% (overall) nih.gov | >98% nih.gov |
Stability Considerations of Radiolabeled this compound in Research Environments
The stability of radiolabeled compounds is paramount for their successful use in research, as degradation can lead to reduced efficacy and inaccurate imaging results. The stability of radiolabeled this compound is influenced by several factors, including the choice of radionuclide, the formulation buffer, storage temperature, and the presence of oxidizing agents.
Radiolabeled tropane derivatives, such as [¹³¹I]β-CIT and [¹³¹I]FP-CIT, have demonstrated high stability. nih.gov Studies show they remain stable with a radiochemical purity of ≥95% for up to 72 hours post-preparation when stored in appropriate buffers. nih.govmdpi.com For example, [¹³¹I]β-CIT is stable in a phosphate-buffered saline (PBS) solution at pH 7.4, while [¹³¹I]FP-CIT shows stability in an acetate-buffered saline solution at pH 4.7. nih.gov The pH of the formulation buffer can be a critical factor; for instance, the filtration yield of [¹³¹I]FP-CIT was found to be significantly impacted by the pH of its buffer. nih.gov
Storage conditions also play a vital role. While studies have shown high stability for up to 72 hours at both room temperature and at 2-8°C, storing at lower temperatures is generally recommended to minimize degradation. mdpi.com For non-radiolabeled this compound, storage at -20°C in a desiccated environment is advised to prevent degradation, as the compound can be hygroscopic. sigmaaldrich.cn
The synthesis method itself can impact stability. For radioiodinated compounds, different oxidizing agents like Chloramine-T or Iodo-Gen® are used. mdpi.comnih.gov While both methods can produce high-purity [¹³¹I]β-CIT, the choice of agent can influence reaction time and conditions. mdpi.comnih.gov Regardless of the oxidizing agent used, the final product has been shown to be stable for up to 72 hours. mdpi.comnih.gov
The stability of the radioligand in biological media is also a key consideration. For example, [¹³¹I]β-CIT demonstrated high stability in human serum for up to 24 hours. mdpi.com The metabolic profile is another aspect of in-vivo stability; after injection, [¹⁸F]FP-CIT is partially metabolized to [¹⁸F]I-nor-β-CIT. researchgate.net
The table below outlines stability data for related radiolabeled compounds under various conditions.
| Compound | Storage Condition | Duration | Radiochemical Purity |
| [¹³¹I]β-CIT | PBS (pH 7.4) | 72 hours | ≥95% nih.gov |
| Room Temperature | 72 hours | >94% mdpi.com | |
| 2-8 °C | 72 hours | >94% mdpi.com | |
| Human Serum | 24 hours | >94% mdpi.com | |
| [¹³¹I]FP-CIT | NaCl/NaOAc (pH 4.7) | 72 hours | ≥95% nih.gov |
Biochemical and Molecular Research on Nor Beta Cit Transporter Interactions
Quantitative Assessment of Binding Affinity and Selectivity
The affinity and selectivity of Nor-beta-CIT for the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters have been quantified through in vitro binding assays, typically using radioligand competition studies in cell lines expressing the human transporters or in brain tissue homogenates.
Serotonin Transporter (SERT) Binding Characteristics
This compound exhibits a particularly high affinity for the serotonin transporter. Research has consistently shown that the removal of the N-methyl group from β-CIT enhances its potency at SERT. In vitro studies have reported an IC50 value of 0.36 nM for this compound at the serotonin transporter, which is approximately tenfold higher in affinity compared to its parent compound, β-CIT (IC50=4.2 nM). nih.gov Another study using cells stably expressing the transfected human SERT determined the inhibition constant (Ki) for this compound to be 0.12 nM. capes.gov.brresearchgate.net This potent binding makes its radiolabeled forms, such as [¹²³I]this compound and [¹¹C]this compound, valuable tools for visualizing SERT in the brain via single-photon emission computed tomography (SPECT) and positron emission tomography (PET). nih.govplos.org
Dopamine Transporter (DAT) Binding Characteristics
While this compound has a strong affinity for SERT, it also retains significant, albeit lower, affinity for the dopamine transporter. nih.gov This cross-reactivity is a critical factor in its characterization. In vitro studies indicate that this compound has a tenfold higher affinity for SERT compared to DAT. plos.org This dual binding nature means that in brain regions with high DAT density, such as the striatum, the binding of radiolabeled this compound will predominantly reflect its interaction with dopamine transporters. plos.orgnih.gov This characteristic has been described as a limitation for research aiming to exclusively target SERT, labeling this compound as having poor selectivity versus the dopamine transporter in some contexts. nih.gov
Norepinephrine Transporter (NET) Binding Characteristics
Compared to its high affinity for SERT and DAT, this compound demonstrates a much lower affinity for the norepinephrine transporter. nih.gov Phenyltropane analogs, in general, tend to show less affinity for NET, and this compound follows this trend. nih.gov This low potency at NET makes its binding to this transporter negligible in most research applications, simplifying the interpretation of its binding profile in brain regions where SERT and DAT are the predominant monoamine transporters.
Ligand Selectivity Profiling and Optimization for Research
The selectivity profile of this compound is defined by its high affinity for SERT, moderate affinity for DAT, and low affinity for NET. The SERT-to-DAT selectivity ratio is approximately 10:1 in vitro. plos.org While this level of selectivity is an improvement over β-CIT for SERT-focused studies, the significant DAT affinity remains a challenge. psychiatryonline.orgsnmjournals.org For research purposes, this profile requires careful consideration of the neuroanatomical region being studied. In SERT-rich areas with lower DAT concentrations, like the midbrain, thalamus, and cortex, this compound can serve as a regionally specific tracer for SERT. nih.govplos.org Conversely, in the DAT-dense striatum, it primarily labels dopamine transporters. plos.orgnih.gov This has led to its use in SPECT imaging to assess both SERT in the midbrain and thalamus and DAT in the striatum within the same imaging session. plos.orgresearchgate.netresearchgate.net
Table 1: In Vitro Binding Affinity of this compound for Monoamine Transporters
| Transporter | Binding Constant | Value (nM) |
| SERT | IC50 | 0.36 nih.gov |
| SERT | Ki | 0.12 capes.gov.brresearchgate.net |
| DAT | Selectivity Ratio (SERT/DAT) | ~10 plos.org |
| NET | Affinity | Low/Negligible nih.gov |
Mechanism of Ligand-Transporter Interaction
The interaction of this compound with monoamine transporters is typically characterized through competitive binding and displacement studies, which confirm the specificity of its binding to the active sites of these transporter proteins.
Binding Site Characterization through Competition and Displacement Studies
Competition and displacement studies are fundamental to validating the binding specificity of this compound in both in vitro and in vivo settings. These experiments involve pre-treating or co-administering a selective blocker for a specific transporter to observe how it affects the binding of radiolabeled this compound.
In vitro autoradiography studies on post-mortem human brain sections have shown that the binding of [¹²⁵I]this compound in SERT-rich regions like the thalamus and neocortex is inhibited by the addition of citalopram (B1669093), a selective serotonin reuptake inhibitor (SSRI). nih.gov However, citalopram does not affect its binding in the DAT-rich striatum. nih.gov
In vivo studies in animal models have corroborated these findings. In rats, the binding of [¹²³I]this compound in the hypothalamus, a region with high SERT density, was significantly blocked by the SSRI fluvoxamine (B1237835) but not by the selective DAT blocker GBR 12909. nih.gov Conversely, in the striatum, GBR 12909 effectively blocked [¹²³I]this compound binding, while fluvoxamine had no effect. nih.gov Similarly, in vivo PET studies in Cynomolgus monkeys using [¹¹C]this compound demonstrated that the administration of citalopram could displace the radioligand from the thalamus and neocortex, but not from the striatum, confirming that the binding in these respective regions is specific to SERT and DAT. nih.gov These displacement studies are crucial for confirming that this compound binds to the intended transporter sites and for accurately interpreting imaging data. psychiatryonline.org
Table 2: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
| This compound | 2β-Carbomethoxy-3β-(4-iodophenyl)nortropane |
| β-CIT | 2β-Carbomethoxy-3β-(4-iodophenyl)tropane |
| Citalopram | 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile |
| Fluvoxamine | (E)-5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one O-2-aminoethyl oxime |
| GBR 12909 | 1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine |
| ZIENT | 2β-Carbomethoxy-3β-(4'-((Z)-2-iodoethenyl)phenyl)nortropane |
| EIENT | 2β-Carbomethoxy-3β-(4'-((E)-2-iodoethenyl)phenyl)nortropane |
| [¹²³I]β-CIT-FP / FP-CIT | 2-β-carbomethoxy-3β-(4-iodophenyl)-N-(3-fluoropropyl)nortropane |
| Methylphenidate | Methyl 2-phenyl-2-(piperidin-2-yl)acetate |
| Nisoxetine | (±)-N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine |
| Desipramine | 3-(5,6-dihydrobenzo[b] plos.orgbenzazepin-11-yl)-N-methylpropan-1-amine |
Kinetic Analysis of Association and Dissociation in Experimental Models
The interaction of a ligand like this compound with its target transporter is a dynamic process characterized by rates of association and dissociation. nih.gov These kinetic parameters determine the ligand's affinity and residence time at the binding site, which are crucial for its utility as a research probe. Kinetic analyses are performed by measuring the time course of the ligand binding to its target. nih.gov
This compound is noted for its high affinity for the serotonin transporter. In vitro studies have demonstrated that this compound has a tenfold higher affinity for SERT compared to its parent compound, β-CIT. nih.gov This is quantified by the half-maximal inhibitory concentration (IC50), which for this compound at the serotonin transporter is 0.36 nM, compared to 4.2 nM for β-CIT. nih.gov While detailed association (k_on) and dissociation (k_off) rate constants for this compound are not as widely published as for other ligands, its high affinity (low IC50 and K_i values) suggests a rapid association rate and/or a slow dissociation rate, leading to a stable ligand-transporter complex.
Table 1: In Vitro Binding Affinities of this compound and Related Compounds
| Compound | Transporter | Affinity Metric (Value) | Reference |
|---|---|---|---|
| This compound | SERT | IC50 (0.36 nM) | nih.gov |
| β-CIT | SERT | IC50 (4.2 nM) | nih.gov |
| β-CIT | DAT | Ki (1.6 nM) | nih.gov |
| PE2I | DAT | Ki (17 nM) | nih.gov |
| FE-PE2I | DAT | Ki (12 nM) | oup.comresearchgate.net |
Conformational Changes Induced upon Binding
Monoamine transporters like SERT and DAT operate via an "alternating access" mechanism. nih.govmdpi.com This model posits that the transporter exists in several conformational states, primarily an outward-facing state (open to the extracellular space) and an inward-facing state (open to the cytoplasm). nih.gov The binding of substrates and ions at an orthosteric site (S1), located deep within the transporter, triggers these significant conformational changes that allow for the translocation of the substrate across the cell membrane. nih.govnih.gov
The binding of an inhibitor like this compound is thought to stabilize the transporter in a specific conformation, thereby blocking the transport cycle. For many tropane-based inhibitors, this involves locking the transporter in an outward-open or occluded state, preventing the release of the substrate into the cell. nih.gov For example, studies on the human serotonin transporter (hSERT) have shown that different ligands can stabilize distinct conformational states. mdpi.com While specific studies detailing the precise conformational state stabilized by this compound are limited, its action as a competitive inhibitor suggests it occupies the primary binding site (S1) and prevents the conformational shifts necessary for serotonin transport. nih.govnih.gov The binding of ligands within this S1 pocket, which is formed by transmembrane helices (TMs) 1, 3, 6, 8, and 10, is known to induce local and global structural rearrangements. nih.gov
In Vivo Characterization of Receptor Occupancy and Distribution in Research Models
To understand how this compound behaves in a living system, in vivo studies are conducted, primarily using animal models like non-human primates. nih.gov These studies utilize neuroimaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). snmjournals.org For these techniques, a short-lived radioactive isotope is attached to this compound (e.g., [¹¹C]this compound for PET). nih.gov
The radiotracer is administered intravenously, and the scanner detects the radiation, allowing for the mapping of its distribution and binding in the brain over time. psychogenics.commeliordiscovery.com PET studies in Cynomolgus monkeys with [¹¹C]this compound have shown rapid uptake into the brain, with high accumulation in the striatum, thalamus, and neocortex. nih.gov The ratio of binding in a target-rich region (like the thalamus) to a reference region with very few transporters (like the cerebellum) provides a measure of specific binding. nih.gov For [¹¹C]this compound, these ratios were found to be 20-40% higher than those obtained with [¹¹C]β-CIT, indicating a stronger signal for SERT. nih.gov
Receptor occupancy studies can also be performed in vivo. In these experiments, an animal is first treated with a non-radioactive drug, and then the radiotracer is administered. giffordbioscience.commeliordiscovery.com The reduction in radiotracer binding compared to a control animal reveals the percentage of transporters that are "occupied" by the test drug. Displacement studies have shown that administering citalopram to monkeys after they have received [¹¹C]this compound causes a reduction of radioactivity in the SERT-rich thalamus and neocortex, but not the DAT-rich striatum, confirming the tracer's in vivo binding profile. nih.gov
Biodistribution Studies in Animal Models (e.g., Rodents, Non-Human Primates)
The biodistribution of Nor-β-CIT, particularly its radioiodinated form [¹²³I]nor-β-CIT, has been investigated to understand its potential as an imaging agent for monoamine transporters. Studies in animal models, primarily rodents, have been crucial in characterizing its uptake and distribution in the brain and peripheral organs.
In vivo comparative studies in rats have examined the brain kinetics of [¹²³I]nor-β-CIT. nih.gov These studies are fundamental to understanding how the tracer moves through and accumulates in different brain regions rich in serotonin transporters. Following intravenous administration, dynamic imaging tracks the concentration of the radiotracer over time.
While detailed whole-body biodistribution data in rodents from the provided search results is limited, studies in humans, which can inform non-human primate research, showed that after injection, [¹²³I]nor-β-CIT results in rapid and significant brain uptake. researchgate.net At 30 minutes post-injection, the brain uptake accounted for approximately 6% of the injected dose. researchgate.net The highest concentrations of radioactivity were observed in brain regions known for high densities of serotonin transporters, such as the midbrain, thalamus, and striatum. researchgate.net The clearance of the tracer from plasma is also a key parameter; studies have shown that the percentage of unchanged [¹²³I]nor-β-CIT in plasma decreases over time, with approximately 43% remaining at 30 minutes and 19% at 180 minutes post-injection. researchgate.net
Table 1: Regional Brain Biodistribution of [¹²³I]nor-β-CIT This table is generated based on findings from human studies, which are often used to guide and interpret non-human primate research.
| Brain Region | Relative Uptake Level | Associated Transporter Density | Reference |
|---|---|---|---|
| Midbrain | High | High Serotonin Transporter Density | researchgate.net |
| Thalamus | High | High Serotonin Transporter Density | researchgate.net |
| Striatum | High | High Dopamine and Serotonin Transporter Density | researchgate.net |
Pre-clinical Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Studies of Transporter Binding
Nor-β-CIT, labeled with iodine-123 ([¹²³I]nor-β-CIT), has been evaluated as a radioligand for Single-Photon Emission Computed Tomography (SPECT) to visualize and quantify monoamine transporters in vivo. nih.gov SPECT studies allow for the non-invasive assessment of transporter density and occupancy, which is critical in studying various neurological and psychiatric conditions in animal models.
Pre-clinical SPECT studies in rats have directly compared the in vivo binding characteristics of [¹²³I]nor-β-CIT and its parent compound, [¹²³I]β-CIT, for imaging serotonin (5-HT) transporters. nih.gov One such study aimed to determine which of the two tracers was more suitable for SPECT imaging of these transporters. nih.gov The findings indicated that while [¹²³I]nor-β-CIT has a very high affinity for the 5-HT transporter in vitro, its in vivo kinetics in the rat brain were slower compared to [¹²³I]β-CIT. nih.gov The study concluded that [¹²³I]β-CIT demonstrated a higher binding potential for 5-HT transporters in rats, suggesting it may be a more suitable radioligand for this specific application in that species. nih.gov
Conversely, initial SPECT studies in human subjects, which provide a strong basis for studies in non-human primates, have shown that [¹²³I]nor-β-CIT is a potential tracer for visualizing serotonin transporter sites. researchgate.net These studies highlighted a high accumulation of the tracer in serotonin transporter-rich areas like the midbrain. researchgate.net The specific binding in the mid-brain was reported to be 33% higher with [¹²³I]nor-β-CIT compared to [¹²³I]β-CIT. researchgate.net This suggests that the utility of Nor-β-CIT as a SPECT tracer may be species-dependent, with more promising results observed in primates.
Nor-β-CIT also appears as a metabolite of other radiotracers, such as [¹⁸F]FP-CIT. nih.gov In the context of PET imaging, it is noted that if a radioactive form of Nor-β-CIT were present as a metabolite, its high affinity for the serotonin transporter could interfere with the quantification of dopamine transporters. nih.govnih.gov
Evaluation of Specificity and Non-Specific Binding in vivo
The specificity of a radiotracer is paramount for accurate imaging, and the in vivo binding profile of Nor-β-CIT has been a subject of investigation. Specificity refers to the tracer's ability to bind to its intended target with high affinity, while showing low affinity for other sites (non-specific binding).
In vitro studies have established that Nor-β-CIT possesses a high affinity for the serotonin transporter (SERT). nih.govresearchgate.net Specifically, its affinity for SERT is reported to be tenfold higher than that of β-CIT. researchgate.net However, its in vivo selectivity can be more complex. A significant challenge noted for tropane (B1204802) derivatives like [¹²³I]nor-β-CIT is a potential lack of selectivity between the serotonin transporter and the dopamine transporter (DAT). nih.gov This cross-reactivity can complicate the interpretation of imaging data, as the signal in a brain region may represent binding to more than one type of transporter.
In comparative studies, Nor-β-CIT is recognized for having a higher affinity for the serotonin transporter than related compounds like FP-CIT. nih.gov Despite its high affinity for SERT, in vivo studies in rats suggested that [¹²³I]nor-β-CIT has a lower binding potential compared to [¹²³I]β-CIT, which could be indicative of different in vivo kinetics or higher non-specific binding. nih.gov However, research in human subjects indicated high specific binding in the midbrain, suggesting effective targeting of SERT in primates. researchgate.net
The level of non-specific binding is a critical factor. A tracer with high non-specific binding will produce a lower quality image with a poor signal-to-noise ratio. While detailed quantification of the specific-to-non-specific binding ratio for Nor-β-CIT in animal models is not extensively detailed in the provided results, the conflicting reports on its suitability compared to β-CIT suggest that the balance of affinity, selectivity, and non-specific binding in vivo is complex and may vary between species. nih.govresearchgate.net
Table 2: In Vitro Binding Affinity and Selectivity Profile of Nor-β-CIT This table summarizes the binding characteristics of Nor-β-CIT in relation to other transporters and compounds.
| Parameter | Finding | Reference |
|---|---|---|
| Affinity for Serotonin Transporter (SERT) | Tenfold higher in vitro affinity than β-CIT. | researchgate.net |
| Affinity for SERT vs. FP-CIT | Higher affinity for SERT than FP-CIT. | nih.gov |
| Selectivity vs. Dopamine Transporter (DAT) | Limited selectivity noted, a common issue for some tropane derivatives. | nih.gov |
| In Vivo Binding Potential (Rats) | Lower binding potential for SERT compared to [¹²³I]β-CIT. | nih.gov |
| In Vivo Binding (Primates/Humans) | High specific binding observed in the midbrain, suggesting it is a potential SERT tracer. | researchgate.net |
Advanced Analytical Methodologies for Nor Beta Cit Research
Spectrometric Methods in Structural Elucidation and Quantification
Spectrometric techniques provide detailed information about the structure and quantity of a compound by measuring its interaction with electromagnetic radiation or its mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of synthetic compounds like Nor-beta-CIT. By analyzing the interaction of atomic nuclei (commonly ¹H and ¹³C) with a strong magnetic field, NMR provides detailed information about the connectivity, functional groups, and stereochemistry of a molecule. The chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra are characteristic of specific protons within the molecule, while ¹³C NMR provides information about the carbon skeleton. Certificates of Analysis for this compound include both ¹H NMR and ¹³C NMR data, confirming their use in verifying the synthesized structure. This spectroscopic data is crucial for confirming that the synthesized product matches the expected structure of this compound.
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Coupled with chromatographic separation (e.g., LC-MS), MS can also aid in identifying eluting peaks. For structural elucidation, tandem MS (MS/MS) can be employed to fragment the parent ion and analyze the resulting fragment ions. The fragmentation pattern provides valuable clues about the substructures within the molecule. Accurate mass measurements using high-resolution MS can determine the elemental composition of this compound and its fragments with high precision. While specific detailed mass fragmentation data for this compound was not found in the provided search results, MS is a standard technique for confirming the molecular weight and gaining structural insights through fragmentation analysis in the characterization of small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Synthetic Characterization
Metabolite Identification and Profiling in Research Samples
Understanding the metabolic fate of this compound is crucial for accurate interpretation of research findings, especially in in vivo studies utilizing radiolabeled forms of the compound. Metabolite identification and profiling involve the separation, detection, and structural elucidation of breakdown products formed in biological systems.
Analysis of this compound Metabolites in Biological Fluids from Research Models
Studies in research models, such as rats and monkeys, are essential for characterizing the in vivo metabolism of this compound. High-performance liquid chromatography (HPLC) is a primary analytical technique used for separating this compound from its metabolites in biological fluids like plasma and urine. By coupling HPLC with radioactivity detection, researchers can determine the proportion of unmetabolized parent compound and identify the presence of radioactive metabolites over time.
In studies with [123I]this compound in healthy volunteers, analysis of plasma samples using gradient HPLC revealed that unmetabolized [123I]this compound accounted for 43% and 19% of total radioactivity after 30 and 180 minutes, respectively. researchgate.netnih.gov This indicates relatively rapid metabolism of the parent compound. HPLC chromatograms of plasma samples can show a typical metabolic profile, including a polar metabolite and other unknown metabolites researchgate.net.
Research using [18F]FP-CIT, a related radiotracer, in mice and rats has also provided insights into metabolite distribution. While FP-CIT and its metabolite this compound were observed in extracted ion chromatograms of metabolic pathways, neither FP-CIT-acid nor this compound-acid were detected in brain samples at any time point. nih.govresearchgate.net This suggests that acidic metabolites may not readily cross the blood-brain barrier.
The analysis of metabolites in biological fluids from research models provides critical data on the pharmacokinetic profile of this compound and its derivatives. This information is vital for understanding the distribution and clearance of the radiotracer and its metabolites, which in turn affects the interpretation of imaging data.
In Vitro Metabolic Stability Assays and Enzyme Characterization
In vitro metabolic stability assays are employed to investigate how this compound is metabolized by enzymes, typically using liver microsomes or recombinant enzyme systems. These studies help identify the enzymes responsible for metabolism and assess the rate at which the compound is broken down.
While direct studies on the in vitro metabolism of this compound itself are not extensively detailed in the provided search results, research on related compounds like [123I]I-FP-CIT provides relevant insights. [123I]I-FP-CIT is metabolized in part by the enzyme CYP3A4, leading to the formation of [123I]I-nor-beta-CIT. researchgate.netnih.gov This suggests that CYP3A4 may play a role in the metabolism of this compound or its derivatives through N-demethylation. Enzyme characterization studies, often involving the use of selective enzyme inhibitors or recombinant enzymes, are crucial for confirming the specific metabolic pathways and the enzymes involved. nih.gov
In vitro assays can also be used to evaluate the metabolic stability of compounds against enzymes like carboxylesterases, as demonstrated in studies comparing beta-CIT, FP-CIT, and FE@CIT. researchgate.net While this compound was not explicitly included in this comparison, such methodologies are applicable to assessing its stability against various metabolic enzymes.
Impact of Metabolites on Radiotracer Kinetics in Research Settings
The presence of radioactive metabolites can significantly impact the kinetics of a radiotracer and confound the interpretation of imaging studies. Metabolites that can cross the blood-brain barrier and bind to the target transporter or accumulate in off-target regions can contribute to background signal and affect the accurate quantification of transporter density.
[123I]I-nor-beta-CIT, a metabolite of [123I]I-FP-CIT, is lipophilic and can cross the blood-brain barrier. researchgate.netnih.gov It has a high affinity for the serotonin (B10506) transporter (SERT) and also shows affinity for the dopamine (B1211576) transporter (DAT). researchgate.netnih.gov The formation of this metabolite can influence the specific to non-specific binding ratios observed in SPECT imaging, particularly when using [123I]I-FP-CIT to assess DAT. researchgate.netnih.gov The use of CYP3A4 inhibitors, which can reduce the formation of [123I]I-nor-beta-CIT, has been shown to potentially influence striatal [123I]I-FP-CIT binding ratios. researchgate.netnih.gov
Radioactive metabolites that pass the blood-brain barrier may also explain why more complex kinetic models (e.g., a 3-compartment model) might better describe the time-activity curves in regions considered devoid of specific binding sites, such as the cerebellum. oup.com
Method Validation and Quality Control in Analytical Research
Rigorous method validation and quality control are essential to ensure the reliability, accuracy, and reproducibility of analytical data generated in this compound research. Method validation establishes that an analytical procedure is suitable for its intended purpose. gmpinsiders.comnih.gov
Key parameters evaluated during method validation include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. gmpinsiders.com
Specificity/Selectivity: Ensuring that the method can accurately measure the analyte (this compound or its metabolites) in the presence of other components in the sample matrix.
Linearity: Demonstrating that the analytical response is directly proportional to the analyte concentration over a defined range. gmpinsiders.com This is typically assessed by analyzing a series of standards at different concentrations and evaluating the correlation coefficient (R2), which should ideally be close to 1 (e.g., > 0.95). gmpinsiders.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have acceptable precision, accuracy, and linearity. gmpinsiders.com
Accuracy: The closeness of agreement between the value found and the accepted true value.
Precision: The agreement among individual test results when the method is applied repeatedly to multiple portions of a homogeneous sample. This includes repeatability (within the same laboratory, by the same analyst, using the same equipment) and intermediate precision (within the same laboratory, but with different analysts, equipment, or on different days).
Detection Limit (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified.
Quantitation Limit (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Quality control procedures involve the regular analysis of control samples with known concentrations of the analyte to monitor the performance of the analytical system over time and ensure that the results are within acceptable limits.
While specific validated methods for this compound metabolite analysis are not detailed in the provided results, the principles of method validation outlined are universally applicable to the analysis of this compound and its metabolites in research samples. For instance, HPLC methods used for purity assessment of related precursors like Sn-ADAM have been validated for parameters including specificity, linearity, precision, accuracy, LOD/LOQ, stability, robustness, and suitability. researchgate.net Similar validation procedures would be necessary for methods developed to quantify this compound and its metabolites in biological matrices.
The use of techniques like liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is considered a gold standard for the quantitative and qualitative analysis of compounds and their metabolites in complex biological samples due to its sensitivity and selectivity. uv.esresearchgate.net
Computational and Theoretical Investigations of Nor Beta Cit
Molecular Docking Simulations for Ligand-Transporter Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Nor-beta-CIT, docking simulations are employed to understand its binding to the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.
Research indicates that this compound, an analogue of β-CIT, exhibits a high affinity for the serotonin transporter. researchgate.net Docking studies help to elucidate the specific molecular interactions that govern this affinity. These simulations model the ligand-protein complex, identifying key amino acid residues within the transporter's binding pocket that interact with this compound. For instance, the tropane (B1204802) nitrogen of related compounds is often predicted to form an ionic bond with a conserved aspartate residue in the DAT. researchgate.net However, studies on 8-oxa analogs of other tropanes suggest that this amino function is not an absolute requirement for binding, highlighting the importance of other interactions. researchgate.net
The binding of tropane derivatives like this compound within the dopamine transporter is not identical for all compounds. nih.gov This suggests that subtle structural differences, such as the N-demethylation in this compound compared to β-CIT, can lead to distinct binding modes and affinities. Molecular docking can help to rationalize these differences by providing detailed 3D models of the ligand-transporter interactions.
Table 1: Reported Binding Affinities (Ki, nM) of this compound and Related Compounds
| Compound | DAT | SERT | NET | Selectivity (DAT/SERT) |
| This compound | - | 1.2 | - | - |
| β-CIT | - | - | - | ~1 |
| FP-CIT | - | - | - | Improved vs. β-CIT |
| PE2I | - | - | - | ~30 |
Molecular Dynamics (MD) Simulations of Binding Dynamics and Conformational States
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations of this compound bound to monoamine transporters can reveal the stability of the binding pose, the flexibility of the protein, and the conformational changes that occur upon ligand binding.
For the broader class of monoamine transporters, MD simulations have been instrumental in understanding their transport mechanism, which involves transitions between outward-open, occluded, and inward-open conformations. biorxiv.orgfrontiersin.org These simulations show that ligand binding can stabilize specific conformational states. For example, inhibitors like cocaine tend to stabilize an outward-facing conformation of the transporter. biorxiv.orgresearchgate.net
MD simulations can also shed light on the role of ions and cholesterol in transporter function and ligand binding. biorxiv.org For instance, Na+ ions are crucial for stabilizing the outward-open conformation of SERT. researchgate.net By simulating this compound within the binding site, researchers can observe how it influences these dynamics and how its interactions with the transporter evolve over time, providing a more complete picture of its mechanism of action.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to study the electronic structure and properties of molecules. rsdjournal.orgnih.govacs.org For this compound, these calculations can provide insights into its reactivity, electrostatic potential, and the nature of its chemical bonds. Methods like Density Functional Theory (DFT) are powerful tools for this purpose. routledge.comuba.ar
By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can understand the molecule's electron-donating and accepting capabilities, which are crucial for its interactions with the transporter. The electrostatic potential map of this compound can reveal regions of positive and negative charge, indicating where it is likely to form electrostatic interactions with the amino acid residues in the transporter's binding pocket.
These calculations can also be used to determine the conformational preferences of this compound in different environments, complementing the findings from MD simulations. The accuracy of these calculations provides a solid theoretical foundation for interpreting experimental data and for designing new molecules with desired properties. rsdjournal.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Transporter Binding
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound and related tropane analogs, QSAR models can be developed to predict their binding affinities for DAT, SERT, and NET.
These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. nih.govnih.gov For example, a 2D QSAR analysis of monoamine transport inhibitors highlighted the importance of electron-withdrawing groups in the aromatic moiety for binding affinity. researchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can provide more detailed insights by considering the 3D shape and electrostatic fields of the molecules. ualberta.ca
By including this compound in a dataset of compounds with known binding affinities, a QSAR model can be trained to identify the key structural features that determine its high affinity and selectivity for the serotonin transporter. Such models are valuable tools for the virtual screening and design of new, more selective ligands. nih.govualberta.ca
In Silico Pharmacokinetic and Pharmacodynamic Modeling in Research Contexts
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a field known as pharmacokinetic modeling. researchgate.netnih.gov For a research compound like this compound, these models can provide early estimates of its likely behavior in a biological system.
Computational tools can predict properties such as lipophilicity (logP), solubility, plasma protein binding, and potential to cross the blood-brain barrier. nih.govfrontiersin.org These predictions are based on the molecule's structure and are crucial for assessing its potential as a research tool, for example, as a radioligand for brain imaging. researchgate.net
Pharmacodynamic modeling, on the other hand, relates the concentration of a compound to its observed effect. In a research context, this could involve modeling the relationship between the dose of this compound and the occupancy of serotonin transporters in the brain. nih.gov These in silico models, while not a substitute for experimental studies, can help to prioritize compounds for further investigation and to design more efficient experiments. issx.org
Theoretical Frameworks for Understanding Ligand Selectivity
The selectivity of a ligand for one monoamine transporter over others is a critical aspect of its pharmacological profile. Theoretical frameworks, often built upon the results of molecular modeling and QSAR studies, aim to explain the molecular basis of this selectivity.
The differences in the amino acid sequences and, consequently, the three-dimensional structures of DAT, SERT, and NET are the primary determinants of ligand selectivity. researchgate.net Computational studies can highlight the subtle differences in the binding pockets of these transporters that are exploited by selective ligands. For example, the presence of specific residues can create unique steric or electrostatic environments that favor the binding of one ligand over another.
For this compound, its high affinity for SERT compared to DAT is a key feature. researchgate.net Theoretical models can help to explain this by comparing the simulated binding of this compound to both transporters. These models might reveal, for instance, that a particular hydrogen bond is possible with a SERT residue but not with the corresponding residue in DAT, or that the shape of the SERT binding pocket is more complementary to the shape of this compound. Understanding these principles of selectivity is essential for the rational design of new transporter-specific ligands. researchgate.netwikipedia.org
Future Research Directions and Emerging Paradigms for Nor Beta Cit
Development of Next-Generation Nor-beta-CIT Derivatives with Enhanced Research Properties
The development of novel derivatives of this compound is a key area for future research. This compound is an analog of beta-CIT (also known as RTI-55) nih.gov. Studies have explored the synthesis and properties of N-substituted beta-CIT analogs, demonstrating that modifications to the structure can influence their affinity and selectivity for different monoamine transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET) wikipedia.org. For instance, N-haloalkyl-substituted beta-CIT analogs have shown high SERT affinity and selectivity over DAT wikipedia.org. This compound itself has demonstrated a tenfold higher affinity to the serotonin transporter in vitro compared to beta-CIT nih.gov.
Future research will likely focus on designing and synthesizing this compound derivatives with improved pharmacological profiles. This could involve structural modifications aimed at increasing selectivity for specific transporter subtypes (e.g., highly selective SERT ligands), enhancing binding affinity, altering pharmacokinetic properties such as blood-brain barrier penetration, or improving metabolic stability. The goal is to create next-generation compounds that serve as more precise and effective tools for probing monoamine transporter function in various research contexts, including the development of novel radioligands with improved signal-to-noise ratios and reduced off-target binding compared to existing tracers like [123I]beta-CIT and [123I]this compound, which can show some binding to NET and DAT nih.govuni-freiburg.de. The synthesis methodologies for this compound and related compounds have been established nih.govnih.gov, providing a foundation for the creation of novel derivatives.
Application of Advanced Imaging Modalities in Pre-clinical Research
This compound and its analogs, such as beta-CIT and FP-CIT, have been extensively used as radioligands in SPECT and PET imaging to visualize and quantify monoamine transporters in the brain nih.govnih.govuni-freiburg.dewikipedia.orgwikipedia.orgnih.govnih.govwikipedia.orgcharchem.orgchem960.comutupub.fiwikipedia.orgwikipedia.orgnih.gov. Future preclinical research will increasingly leverage advanced imaging modalities to gain more detailed and quantitative insights into monoamine transporter dynamics.
High-resolution preclinical SPECT/CT systems offer improved spatial resolution compared to traditional SPECT, enabling more precise localization and quantification of radioligand binding in small animal models charchem.org. PET imaging generally provides higher resolution and sensitivity than SPECT nih.govchem960.com, and the development of PET radioligands based on the this compound scaffold or its derivatives could offer enhanced capabilities for preclinical studies. For example, while [123I]FP-CIT is widely used in SPECT, [18F]FP-CIT for PET offers advantages in terms of resolution nih.govchem960.com. Applying these advanced imaging techniques with this compound or its next-generation derivatives in sophisticated preclinical models, such as transgenic animal models of neurological or psychiatric disorders, will allow for a more comprehensive understanding of the role of monoamine transporters in disease progression and in response to potential therapeutic interventions. This includes dynamic imaging studies to assess tracer kinetics and binding potential with greater accuracy charchem.org.
Integration of Multi-Omics Data in this compound Related Mechanistic Studies
The integration of multi-omics data represents a significant emerging paradigm in biological research, offering a holistic view of biological systems by combining data from genomics, transcriptomics, proteomics, metabolomics, and other omics disciplines r-project.orgwikipedia.orgfda.govvrachi.namereadthedocs.ioresearchgate.netresearchgate.net. While current research on this compound primarily focuses on its interaction with monoamine transporters, future mechanistic studies could benefit greatly from a multi-omics approach.
Integrating multi-omics data in this compound related research could involve studying how modulation of monoamine transporters by this compound or its analogs affects gene expression profiles (transcriptomics), protein levels and modifications (proteomics), and metabolic pathways (metabolomics) in specific brain regions or cell types. This could reveal downstream molecular cascades influenced by transporter activity and identify novel biomarkers or pathways associated with these interactions. Although the search results did not provide specific examples of multi-omics being directly applied to this compound research, the general trend in neuroscience and pharmacology is towards integrating such diverse data types to unravel complex biological mechanisms r-project.org. Applying these advanced data integration techniques will be crucial for a deeper understanding of the cellular and molecular consequences of this compound binding to its targets and for identifying broader network effects.
Innovations in High-Throughput Screening Methodologies for Ligand Discovery
High-throughput screening (HTS) is a powerful tool for rapidly identifying potential ligands for biological targets from large chemical libraries researchgate.netvrachi.namenih.gov. Innovations in HTS methodologies can accelerate the discovery of novel compounds with affinity for monoamine transporters, including those structurally related to this compound.
Future research will likely involve the application of advanced HTS techniques to screen vast libraries of compounds for binding activity at SERT, DAT, and NET, potentially utilizing transporter proteins or cell lines expressing specific transporters. This could include the use of automated systems and miniaturized assay formats to increase throughput and reduce costs nih.gov. Furthermore, computational approaches such as virtual screening, which has already been successfully applied to identify novel SERT ligands vrachi.name, will play an increasingly important role in prioritizing compounds for experimental testing based on predicted binding affinity and selectivity. Integrating structural information of monoamine transporters with HTS and virtual screening workflows can facilitate the rational design and identification of novel this compound like ligands with desired properties for research or potential therapeutic development.
Exploration of Novel Biological Targets or Pathways for this compound Analogs (beyond monoamine transporters)
While this compound and its current analogs are primarily known for their interactions with monoamine transporters nih.govwikipedia.orguni-freiburg.denih.govnih.govchromtech.net.au, future research may explore whether structural modifications can lead to analogs that interact with novel biological targets or pathways beyond the classical monoamine transporters.
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing Nor-beta-cit with high purity, and what methodological approaches ensure reproducibility?
- Methodological Answer : Synthesis of this compound requires precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid byproducts. Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification, validated via HPLC-MS (≥95% purity). Reproducibility hinges on documenting reaction parameters (e.g., stoichiometry, reaction time) and referencing established protocols for analogous compounds .
Q. How can researchers identify structural analogs of this compound to explore structure-activity relationships (SAR)?
- Methodological Answer : Employ computational tools (e.g., molecular docking, QSAR models) to screen chemical databases (e.g., PubChem, ChEMBL) for analogs. Validate predictions with in vitro assays (e.g., enzyme inhibition) and cross-reference crystallographic data to assess binding affinity variations. Prioritize analogs with minor structural deviations (e.g., methyl group substitution) to isolate functional groups critical for activity .
Q. What analytical techniques are most effective for characterizing this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. Adjust pH (2–12) and temperature (25°C–60°C) systematically, with kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Pair with FTIR or NMR to identify degradation pathways (e.g., hydrolysis, oxidation) .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioavailability in rodent models be resolved?
- Methodological Answer : Perform meta-analysis of existing pharmacokinetic studies, stratifying data by administration route (oral vs. intravenous), formulation (solubility enhancers), and rodent strain. Use compartmental modeling to identify covariates (e.g., metabolic enzyme polymorphisms) and validate with crossover studies in controlled cohorts .
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in heterogeneous cell populations?
- Methodological Answer : Combine single-cell RNA sequencing (scRNA-seq) with CRISPR-Cas9 knockout screens to map target pathways. Use fluorescence-based probes (e.g., FRET) for real-time monitoring of intracellular interactions. Validate findings with orthogonal assays (e.g., Western blot, immunohistochemistry) to mitigate off-target effects .
Q. How can researchers address gaps in understanding this compound’s enantiomeric selectivity in chiral environments?
- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers. Use circular dichroism (CD) spectroscopy and X-ray crystallography to analyze stereochemical interactions. Compare in silico simulations (e.g., molecular dynamics) with in vitro binding assays to correlate enantiomeric configuration with biological activity .
Q. What strategies mitigate ethical concerns in longitudinal studies of this compound’s neurotoxic effects?
- Methodological Answer : Adhere to the 3Rs principle (Replacement, Reduction, Refinement) by using in vitro neuronal cultures (e.g., iPSC-derived neurons) for preliminary toxicity screening. For in vivo studies, implement frequent welfare assessments and predefined humane endpoints. Secure ethics committee approval with transparent risk-benefit analysis .
Methodological Considerations
- Data Analysis : Use multivariate regression to account for confounding variables (e.g., batch effects in synthesis) .
- Literature Gaps : Systematically review patents and non-English journals to avoid redundancy .
- Ethical Compliance : Document informed consent protocols for human-derived samples (e.g., primary cell lines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
